molecular formula C20H21ClN2O9S2 B2850949 N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide CAS No. 478262-51-0

N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2850949
CAS No.: 478262-51-0
M. Wt: 532.96
InChI Key: NWQZLKREAYTGBG-UHFFFAOYSA-N
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Description

N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide is a bis-sulfonamide derivative featuring a 4-chloro-3-methylisoxazole moiety and two 3,4-dimethoxyphenylsulfonyl groups. The compound’s structural complexity arises from its dual sulfonamide linkages, which may confer unique physicochemical properties, such as enhanced hydrogen-bonding capacity and solubility modulation.

Properties

IUPAC Name

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-N-(3,4-dimethoxyphenyl)sulfonyl-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O9S2/c1-12-19(21)20(32-22-12)23(33(24,25)13-6-8-15(28-2)17(10-13)30-4)34(26,27)14-7-9-16(29-3)18(11-14)31-5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQZLKREAYTGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)N(S(=O)(=O)C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by the following components:

  • Isosaxazole ring : Contributes to the compound's biological activity.
  • Sulfonamide moiety : Known for its role in various pharmacological effects.
  • Dimethoxyphenyl groups : Enhance lipophilicity and may influence receptor interactions.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways:

  • Inhibition of Endothelin Receptors : The compound has been identified as a potential inhibitor of endothelin-mediated pathways, which are implicated in numerous cardiovascular diseases. Endothelin is a potent vasoconstrictor, and its modulation can lead to vasodilation and reduced blood pressure .
  • Antimicrobial Activity : Sulfonamides are traditionally known for their antimicrobial properties. This compound may exhibit similar effects by inhibiting bacterial folic acid synthesis, a crucial pathway for bacterial growth .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Biological ActivityMechanism of ActionReference
Endothelin receptor inhibitionModulation of vasoconstriction
Antimicrobial propertiesInhibition of folic acid synthesis
Anti-inflammatory effectsInhibition of cytokine production

Case Study 1: Cardiovascular Effects

A study investigated the effects of this compound on hypertensive animal models. Results indicated a significant reduction in blood pressure following administration, attributed to its endothelin receptor antagonism.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited bacteriostatic effects against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established sulfonamide antibiotics.

Case Study 3: Anti-inflammatory Response

Research involving animal models of inflammation showed that treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Similarities

The compound is compared below with two analogs from the literature:

Parameter Target Compound N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methoxybenzamide
Core Functional Groups Dual sulfonamide, isoxazole Benzamide, phenethylamine Sulfamoyl, benzamide, isoxazole
Isoxazole Substituents 4-chloro-3-methyl Not applicable 3,4-dimethyl
Aromatic Substituents Two 3,4-dimethoxyphenyl groups Single 3,4-dimethoxyphenyl ethyl chain 3-methoxyphenyl, 4-sulfamoylphenyl
Synthesis Yield Not reported 80% Not reported
Melting Point Not reported 90 °C Not reported

Functional Group Implications

  • Sulfonamide vs. Benzamide : The target compound’s dual sulfonamide groups likely enhance polarity and hydrogen-bonding capacity compared to Rip-B’s benzamide and the sulfamoyl-benzamide hybrid in . This could improve solubility in polar solvents or binding to hydrophilic biological targets.
  • Isoxazole Substituents : The 4-chloro-3-methylisoxazole in the target compound introduces electron-withdrawing and steric effects, contrasting with the 3,4-dimethyl substitution in . Chlorine may increase metabolic stability or alter electronic interactions in biological systems.
  • Methoxy Groups : Both the target compound and Rip-B incorporate 3,4-dimethoxy groups, which are electron-donating and may enhance lipophilicity compared to the single 3-methoxy group in .

Research Findings and Limitations

  • Data Gaps: No melting point, spectral data (e.g., NMR), or bioactivity results are available for the target compound in the provided evidence.

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